Decanoic acid, 6-hydroxy-

Description

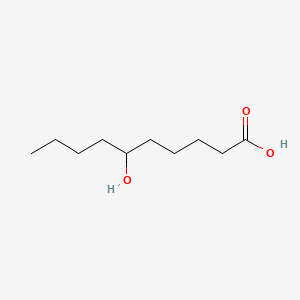

Structure

3D Structure

Properties

CAS No. |

16899-10-8 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-hydroxydecanoic acid |

InChI |

InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |

InChI Key |

FVYMNKYNSBBJCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxydecanoic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydecanoic acid (CAS No. 16899-10-8) is a medium-chain hydroxy fatty acid.[1][2] Its structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-6 position.[2] This bifunctional nature makes it a molecule of interest for various applications, including the synthesis of specialty polymers, surfactants, and as a potential building block in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and a hypothetical metabolic pathway.

Chemical Structure and Identifiers

The chemical structure and key identifiers of 6-hydroxydecanoic acid are summarized below.

| Identifier | Value |

| IUPAC Name | 6-hydroxydecanoic acid |

| Synonyms | ε-Hydroxydecanoic acid |

| CAS Number | 16899-10-8[3] |

| Molecular Formula | C₁₀H₂₀O₃[3] |

| Molecular Weight | 188.27 g/mol [3] |

| SMILES | CCCCC(O)CCCCC(=O)O[2] |

| InChI | InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)[2] |

Physicochemical Properties

Experimental data on the physicochemical properties of 6-hydroxydecanoic acid are limited. The following table includes predicted values from reputable sources, offering a valuable reference for research and development.

| Property | Predicted Value | Source |

| logP | 2.37 | ALOGPS[2] |

| logS | -1.9 | ALOGPS[2] |

| pKa (Strongest Acidic) | 4.71 | ChemAxon[2] |

| pKa (Strongest Basic) | -1.3 | ChemAxon[2] |

| Physiological Charge | -1 | ChemAxon[2] |

| Hydrogen Acceptor Count | 3 | ChemAxon[2] |

| Hydrogen Donor Count | 2 | ChemAxon[2] |

| Polar Surface Area | 57.53 Ų | ChemAxon[2] |

| Rotatable Bond Count | 8 | ChemAxon[2] |

| Refractivity | 51.15 m³·mol⁻¹ | ChemAxon[2] |

| Polarizability | 22.36 ų | ChemAxon[2] |

Spectroscopic Data (Predicted)

-

¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the carbonyl group, and the overlapping signals of the aliphatic chain protons.

-

¹³C NMR Spectrum (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the different methylene carbons in the aliphatic chain.

-

Infrared (IR) Spectrum (Predicted): The IR spectrum is predicted to exhibit a broad absorption band corresponding to the O-H stretch of the carboxylic acid and the alcohol, a sharp peak for the C=O stretch of the carboxylic acid, and C-H stretching and bending vibrations for the aliphatic chain.

-

Mass Spectrum (Predicted): The mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, the carboxyl group, and cleavage of the carbon chain.

Synthesis of 6-Hydroxydecanoic Acid

The regioselective hydroxylation of fatty acids presents a significant synthetic challenge. Biocatalysis, particularly using cytochrome P450 monooxygenases, has emerged as a promising method for the targeted hydroxylation of C-H bonds in fatty acids.[4][5]

Proposed Enzymatic Synthesis

A plausible route for the synthesis of 6-hydroxydecanoic acid involves the whole-cell biotransformation of decanoic acid using an engineered microorganism expressing a cytochrome P450 enzyme with selectivity for the C-6 position.

Experimental Protocol: General Procedure for Enzymatic Hydroxylation

The following is a generalized protocol based on methods for the enzymatic hydroxylation of other medium-chain fatty acids.[3][6] Specific conditions would need to be optimized for the synthesis of 6-hydroxydecanoic acid.

-

Strain Cultivation: An engineered E. coli strain harboring a plasmid for the expression of a selected cytochrome P450 monooxygenase and its redox partners is cultured in a suitable growth medium (e.g., LB or M9 minimal medium) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induction of Protein Expression: Expression of the P450 enzyme is induced by the addition of an appropriate inducer (e.g., IPTG) and the culture is further incubated at a lower temperature (e.g., 18-25°C) for a defined period (e.g., 12-24 hours) to allow for proper protein folding and expression.

-

Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.4). Decanoic acid, the substrate, is added to the cell suspension (often dissolved in a co-solvent like DMSO or ethanol to improve solubility). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

-

Extraction and Purification: After the reaction, the mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and concentrated. The crude product can be purified using techniques such as column chromatography on silica gel.

-

Analysis: The purified 6-hydroxydecanoic acid is characterized by spectroscopic methods (NMR, MS, IR) to confirm its structure and purity.

Hypothetical Metabolic Pathway

While the specific metabolic fate of 6-hydroxydecanoic acid is not well-documented, a hypothetical pathway can be proposed based on the known metabolism of other hydroxy fatty acids. It is likely to undergo further oxidation and degradation through pathways common to fatty acid metabolism.

The following diagram illustrates a plausible, though hypothetical, metabolic pathway for 6-hydroxydecanoic acid.

References

- 1. Method for producing medium-chain omega-hydroxy fatty acids, alpha,omega-dicarboxylic acids, and omega-amino fatty acids from long-chain fatty acids by biotransformation - Eureka | Patsnap [eureka.patsnap.com]

- 2. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]

- 3. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydecanoic acid (CAS Number: 16899-10-8) is a medium-chain hydroxy fatty acid.[1] Its structure, featuring a ten-carbon backbone with a hydroxyl group at the sixth position and a terminal carboxylic acid, imparts unique chemical properties that make it a molecule of interest in various scientific and industrial fields. This guide provides a comprehensive overview of the known physicochemical characteristics of 6-hydroxydecanoic acid, with a focus on quantitative data, and highlights areas where experimental data is currently lacking.

Physicochemical Properties

The available data on the physicochemical properties of 6-hydroxydecanoic acid is a mix of qualitative descriptions, predicted values, and data for analogous compounds due to a scarcity of direct experimental measurements for this specific isomer.

Table 1: Summary of Physicochemical Data for 6-Hydroxydecanoic Acid

| Property | Value/Description | Data Type |

| Molecular Formula | C₁₀H₂₀O₃ | |

| Molecular Weight | 188.27 g/mol [2] | Calculated |

| CAS Number | 16899-10-8[2] | |

| Appearance | Colorless to pale yellow liquid[2] | Qualitative |

| Melting Point | Not experimentally determined. Described as a liquid at room temperature. | Qualitative |

| Boiling Point | Not experimentally determined. | |

| pKa (acid dissociation constant) | ~4.71 | Predicted |

| Solubility | Limited solubility in water; soluble in organic solvents.[2] | Qualitative |

| logP (octanol-water partition coefficient) | ~2.2 - 2.37 | Predicted |

Note: The pKa and logP values are predicted and should be used with the understanding that they are not experimentally verified. The lack of experimental data for melting and boiling points is a significant gap in the current body of knowledge for this compound.

Spectroscopic Data

A thorough search of available literature and spectral databases did not yield any experimentally obtained spectra (NMR, IR, or Mass Spectrometry) specifically for 6-hydroxydecanoic acid. While general principles of spectroscopy for carboxylic acids and secondary alcohols can be applied to predict spectral features, no definitive experimental data can be presented here.

Experimental Protocols

Due to the absence of published experimental studies detailing the characterization of 6-hydroxydecanoic acid, specific, validated protocols for the determination of its physicochemical properties cannot be provided. However, standard methodologies for characterizing similar compounds would include:

-

Melting and Boiling Point Determination: Standard techniques such as differential scanning calorimetry (DSC) for melting point and distillation under reduced pressure for boiling point would be appropriate.

-

pKa Determination: Potentiometric titration is a common and accurate method for determining the pKa of carboxylic acids.

-

Solubility Studies: Shake-flask method followed by quantification using techniques like HPLC or GC-MS would be suitable for determining solubility in various solvents.

-

Spectroscopic Analysis:

-

NMR Spectroscopy (¹H and ¹³C): Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

Infrared (IR) Spectroscopy: Analysis could be performed on a neat sample using an ATR-FTIR spectrometer.

-

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or electron ionization (EI) coupled with a mass analyzer would be used to determine the mass-to-charge ratio and fragmentation pattern.

-

Synthesis Workflow

Caption: A generalized workflow for the synthesis and subsequent physicochemical characterization of 6-hydroxydecanoic acid.

Conclusion

6-Hydroxydecanoic acid is a molecule with potential applications, yet its fundamental physicochemical properties have not been extensively studied and reported in publicly accessible literature. This guide summarizes the currently available information, which is largely based on predictions and qualitative descriptions. There is a clear need for experimental determination of its melting point, boiling point, pKa, solubility, and comprehensive spectroscopic analysis to build a complete and accurate profile of this compound. Such data would be invaluable for researchers and developers working with this and related molecules.

References

The Enigmatic 6-Hydroxydecanoic Acid: A Technical Guide to Its Putative Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydecanoic acid, a medium-chain hydroxy fatty acid, remains a molecule of significant interest yet elusive presence in the natural world. While its counterparts, such as 2-, 3-, and 10-hydroxydecanoic acids, have been identified in various biological systems, the specific natural occurrence and biosynthetic pathway of 6-hydroxydecanoic acid are not well-documented in current scientific literature. This technical guide consolidates the current understanding of medium-chain hydroxy fatty acid biochemistry to propose a putative framework for the natural occurrence and biosynthesis of 6-hydroxydecanoic acid. It further provides detailed, adaptable experimental protocols for its extraction, identification, and quantification, aiming to equip researchers with the necessary tools to explore and potentially uncover the role of this enigmatic compound in biological systems. The absence of concrete data for 6-hydroxydecanoic acid underscores a significant research gap, and this guide is intended to serve as a foundational resource to stimulate and direct future investigations.

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of molecules characterized by the presence of one or more hydroxyl groups along their aliphatic chain. They are found in a wide range of organisms, from bacteria and fungi to plants and animals, where they play crucial roles in cellular structure, signaling, and defense. Medium-chain hydroxy fatty acids (MC-HFAs), typically containing 6 to 12 carbon atoms, are of particular interest due to their potential applications in the pharmaceutical, cosmetic, and food industries. While significant research has focused on ω- and α-hydroxylated fatty acids, the in-chain hydroxylated variants, such as 6-hydroxydecanoic acid, remain largely unexplored.

This guide addresses the current knowledge vacuum surrounding 6-hydroxydecanoic acid by:

-

Proposing potential natural sources based on the known distribution of similar MC-HFAs.

-

Detailing a hypothetical biosynthetic pathway grounded in the established mechanisms of fatty acid hydroxylation.

-

Providing comprehensive experimental protocols for the investigation of this molecule.

-

Presenting data table templates and illustrative diagrams to guide future research and data presentation.

Putative Natural Occurrence

Currently, there is no direct evidence documenting the natural occurrence of 6-hydroxydecanoic acid in specific organisms. The Human Metabolome Database (HMDB) lists it as "Expected but not Quantified," indicating a lack of concrete analytical data in human samples. However, based on the known distribution of other MC-HFAs, potential sources for investigation could include:

-

Microorganisms: Bacteria, particularly species from the genera Pseudomonas and Bacillus, are known to produce a variety of HFAs through the action of cytochrome P450 monooxygenases and other hydroxylating enzymes. These organisms are prime candidates for the discovery of 6-hydroxydecanoic acid.

-

Plants: While less common, in-chain HFAs have been reported in some plant species, often as components of cutin and suberin. A systematic screening of plant lipidomes could reveal the presence of 6-hydroxydecanoic acid.

-

Insects: Royal jelly, a secretion from honeybees, is rich in 10-hydroxy-2-decenoic acid. While 6-hydroxydecanoic acid has not been reported, the metabolic machinery for HFA production in insects warrants further investigation.

Hypothetical Biosynthesis of 6-Hydroxydecanoic Acid

The biosynthesis of 6-hydroxydecanoic acid is likely to proceed via one of two major pathways for fatty acid modification: direct hydroxylation of decanoic acid by a cytochrome P450 monooxygenase or as an intermediate in the β-oxidation of longer-chain fatty acids.

Pathway 1: Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including fatty acids. The regioselectivity of CYP-mediated hydroxylation is determined by the specific enzyme's active site architecture. While many CYPs exhibit a preference for terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions, in-chain hydroxylation is also known to occur.[1][2][3][4][5]

A hypothetical pathway for the biosynthesis of 6-hydroxydecanoic acid via a CYP enzyme is depicted below:

Pathway 2: β-Oxidation Intermediate

The β-oxidation pathway is a central metabolic process for the degradation of fatty acids. While the canonical pathway involves the formation of 3-hydroxyacyl-CoA intermediates, atypical β-oxidation pathways or related enzymatic activities could potentially lead to the formation of 6-hydroxydecanoic acid from longer-chain fatty acids. This would likely involve a series of enzymatic steps including acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, and a hypothetical hydroxylase with specificity for the C6 position, followed by chain cleavage.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the extraction, identification, and quantification of 6-hydroxydecanoic acid from biological samples. These are general methods that may require optimization depending on the specific sample matrix.[6][7][8][9][10][11][12][13][14][15][16][17][18][19]

Extraction of Total Lipids

This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenize the biological sample (e.g., microbial cell pellet, plant tissue, animal tissue) in a suitable buffer.

-

To 1 volume of the homogenate, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Add 1.25 volumes of chloroform and vortex for another 30 seconds.

-

Add 1.25 volumes of deionized water and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette.

-

Transfer the organic phase to a clean glass tube and evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

For the analysis of total fatty acid content, including those esterified in complex lipids, a saponification step is required, followed by derivatization to fatty acid methyl esters (FAMEs) for gas chromatography analysis.

Materials:

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Saturated NaCl solution

-

Hexane

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

-

Heat the mixture at 100°C for 5 minutes in a sealed tube.

-

Cool the tube to room temperature and add 2 mL of 14% BF3 in methanol.

-

Heat again at 100°C for 5 minutes.

-

Cool to room temperature and add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

Trimethylsilyl (TMS) Derivatization of Hydroxyl Groups

To improve the volatility and chromatographic behavior of the hydroxyl group in 6-hydroxydecanoic acid, it should be derivatized to a trimethylsilyl (TMS) ether.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block

Procedure:

-

Evaporate the FAME-containing hexane extract to dryness under a stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

Typical GC Conditions (to be optimized):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless or split injection depending on concentration).

Typical MS Conditions (to be optimized):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 50-550

Identification: The identification of the TMS-derivatized methyl ester of 6-hydroxydecanoic acid will be based on its retention time and its mass spectrum. The mass spectrum is expected to show a molecular ion and characteristic fragmentation patterns, including ions resulting from the cleavage adjacent to the TMS-ether group, which will be indicative of the hydroxyl group's position at C6.

Experimental Workflow Diagram

Data Presentation

The following tables are templates for the structured presentation of quantitative data that may be generated from the successful identification and quantification of 6-hydroxydecanoic acid.

Table 1: Putative Concentration of 6-Hydroxydecanoic Acid in Various Biological Samples

| Sample ID | Source Organism | Tissue/Cellular Fraction | Concentration (µg/g dry weight) | Standard Deviation |

Table 2: Comparison of 6-Hydroxydecanoic Acid Production under Different Conditions (e.g., in a microbial culture)

| Condition ID | Growth Medium | Temperature (°C) | Incubation Time (h) | 6-Hydroxydecanoic Acid Titer (mg/L) |

Conclusion and Future Directions

The study of 6-hydroxydecanoic acid is currently hampered by a significant lack of data regarding its natural occurrence and biosynthesis. This technical guide provides a foundational framework to initiate and guide research in this area. By leveraging established methodologies for the analysis of other hydroxy fatty acids and by proposing plausible biosynthetic pathways, we hope to stimulate targeted research efforts.

Future research should focus on:

-

Systematic screening of microbial, plant, and insect lipidomes for the presence of 6-hydroxydecanoic acid.

-

Identification and characterization of the specific enzymes responsible for its biosynthesis, particularly cytochrome P450 monooxygenases with novel regioselectivity.

-

Elucidation of the physiological role of 6-hydroxydecanoic acid in the organisms in which it is discovered.

-

Exploration of its potential applications in medicine and industry.

The discovery and characterization of 6-hydroxydecanoic acid and its biosynthetic pathway would not only fill a knowledge gap in lipid biochemistry but also potentially open up new avenues for the biotechnological production of valuable specialty chemicals.

References

- 1. [PDF] Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s | Semantic Scholar [semanticscholar.org]

- 2. "Controlling the fatty acid hydroxylation regioselectivity of CYP152A1 " by Lucas Hammerer, Michael Frieß et al. [dc.engconfintl.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. marinelipids.ca [marinelipids.ca]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatization techniques for free fatty acids by GC [restek.com]

- 12. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Hydroxydecanoic Acid: A Technical Overview

Disclaimer: As of October 2025, a comprehensive set of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-hydroxydecanoic acid is not readily accessible in common chemical databases and scientific literature. This document, therefore, presents predicted spectroscopic data and general characteristics expected for this molecule based on its structure and data from analogous compounds. The experimental protocols provided are generalized standard procedures for the spectroscopic analysis of organic compounds of this nature.

Introduction

6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid. Its structure, containing both a hydroxyl and a carboxylic acid functional group, makes it a molecule of interest in various fields, including the synthesis of biodegradable polymers and specialty chemicals. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide provides an overview of the expected spectroscopic data and the methodologies for their acquisition.

Predicted and Expected Spectroscopic Data

While experimental data is not available, computational models and the analysis of similar molecules allow for the prediction of key spectroscopic features.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 6-hydroxydecanoic acid (molar mass: 188.27 g/mol ), the following mass-to-charge ratios (m/z) for various adducts are predicted:

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.1485 |

| [M+Na]⁺ | 211.1305 |

| [M+K]⁺ | 227.1044 |

| [M-H]⁻ | 187.1340 |

| [M+Cl]⁻ | 223.1107 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 6-hydroxydecanoic acid is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the proximity to the electron-withdrawing carboxylic acid and hydroxyl groups.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | singlet | 1H |

| -CH(OH)- | 3.5 - 3.8 | multiplet | 1H |

| -CH₂-COOH | 2.2 - 2.5 | triplet | 2H |

| -CH₂-CH(OH)- | 1.4 - 1.7 | multiplet | 2H |

| -CH₂-CH₂-COOH | 1.5 - 1.8 | multiplet | 2H |

| Other -CH₂- | 1.2 - 1.5 | multiplet | 8H |

| -CH₃ | 0.8 - 1.0 | triplet | 3H |

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -COOH | 175 - 185 |

| -CH(OH)- | 65 - 75 |

| -CH₂-COOH | 30 - 40 |

| Carbons adjacent to -CH(OH)- | 35 - 45 |

| Other -CH₂- | 20 - 35 |

| -CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6-hydroxydecanoic acid is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |

| C-O (Carboxylic Acid/Alcohol) | Stretching | 1050 - 1300 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like 6-hydroxydecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-hydroxydecanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound and the desired exchange of labile protons.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire spectra in both positive and negative ion modes.

-

EI (for volatile derivatives): The sample may need to be derivatized (e.g., silylation) to increase its volatility. The derivatized sample is then introduced into the instrument, often via gas chromatography (GC).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Biological Role and Metabolic Pathways of 6-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid that has garnered interest in various scientific disciplines due to its presence in natural products and its involvement in key metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 6-hydroxydecanoic acid, focusing on its biological significance, metabolic routes, and the analytical methodologies used for its study. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Biological Role of 6-Hydroxydecanoic Acid

While specific biological roles of 6-hydroxydecanoic acid are not as extensively studied as other hydroxy fatty acids like 3-hydroxy or 10-hydroxydecanoic acid, its position as a metabolic intermediate suggests several potential functions:

-

Metabolic Intermediate: 6-Hydroxydecanoic acid is an intermediate in the ω-oxidation and subsequent β-oxidation of decanoic acid. These pathways are crucial for the detoxification of fatty acids and for providing alternative energy sources when primary metabolic routes are impaired.

-

Component of Microbial Lipids: Hydroxy fatty acids are integral components of complex lipids in various microorganisms, contributing to the structural integrity and function of cell membranes and extracellular signaling molecules. While not explicitly detailed for the 6-hydroxy isomer, its presence in microbial systems suggests a potential role in these structures.

-

Precursor for Biopolymer Synthesis: Hydroxyalkanoic acids are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by numerous bacteria as a form of carbon and energy storage. It is plausible that 6-hydroxydecanoic acid could serve as a precursor for the synthesis of specific PHAs.

Metabolic Pathways Involving 6-Hydroxydecanoic Acid

The metabolism of 6-hydroxydecanoic acid is primarily understood through the lens of fatty acid oxidation pathways, namely ω-oxidation and β-oxidation.

Omega (ω)-Oxidation of Decanoic Acid

Omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl group of a fatty acid. In the context of decanoic acid, this pathway leads to the formation of 6-hydroxydecanoic acid as an intermediate.

Figure 1: Omega-oxidation pathway of decanoic acid.

1. Hydroxylation: The initial and rate-limiting step is the hydroxylation of the ω-6 carbon of decanoic acid by a cytochrome P450 monooxygenase, yielding 6-hydroxydecanoic acid. This reaction requires NADPH and molecular oxygen.[1][2]

2. Oxidation to Aldehyde: The hydroxyl group of 6-hydroxydecanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase, forming 6-oxodecanoic acid.[2]

3. Oxidation to Dicarboxylic Acid: Finally, the aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of sebacic acid (decanedioic acid).[2]

Beta (β)-Oxidation of 6-Hydroxydecanoic Acid

Once formed, 6-hydroxydecanoic acid can be further metabolized through the β-oxidation pathway. This process occurs in the mitochondria and peroxisomes and involves the sequential removal of two-carbon units.

Figure 2: Proposed β-oxidation of 6-hydroxydecanoic acid.

The β-oxidation of 6-hydroxydecanoic acid would proceed through the standard four enzymatic steps, with the hydroxyl group at the 6-position being carried through the cycle. The end products would be acetyl-CoA and a shorter-chain hydroxy fatty acid.

Quantitative Data

Quantitative data specifically for 6-hydroxydecanoic acid is sparse in the literature. The following table summarizes available data and provides context from related molecules.

| Parameter | Value | Organism/System | Comments | Reference |

| Enzyme Kinetics (Proxy) | Data for a related reaction. | |||

| CYP4A11 Km for Lauric Acid | 10 ± 2 µM | Human Cytochrome P450 4A11 | Lauric acid is a C12 fatty acid; this provides an estimate for the affinity of a similar substrate. | [3] |

| CYP4A11 kcat for Lauric Acid | 15 ± 1 min-1 | Human Cytochrome P450 4A11 | Catalytic turnover rate for a similar substrate. | [3] |

| Concentration in Biological Samples | ||||

| 3-Hydroxydecanoic Acid in Royal Jelly | 7.43% of total fatty acids | Apis mellifera (Honeybee) | Indicates the presence of other hydroxydecanoic acid isomers in this natural product. | [4] |

| 10-Hydroxydecanoic Acid in Royal Jelly | 10.85% of total fatty acids | Apis mellifera (Honeybee) | Another major hydroxydecanoic acid isomer in royal jelly. | [4] |

Experimental Protocols

Protocol 1: Extraction and Quantification of Hydroxy Fatty Acids from Biological Samples by GC-MS

This protocol describes a general method for the extraction and derivatization of hydroxy fatty acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxydecanoic Acid (CAS: 16899-10-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydecanoic acid, with the CAS number 16899-10-8, is a medium-chain hydroxy fatty acid. This document provides a comprehensive overview of its known chemical and physical properties, safety and handling information, and places it within the broader context of hydroxy fatty acids. While experimental data for this specific isomer is limited in publicly available literature, this guide consolidates available information and presents predicted properties to aid researchers. The document highlights the need for further experimental investigation into the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 6-Hydroxydecanoic Acid

| Property | Value | Source |

| IUPAC Name | 6-Hydroxydecanoic acid | EPA |

| Synonyms | Decanoic acid, 6-hydroxy-; ε-Hydroxydecanoic acid | Molbase[1] |

| CAS Number | 16899-10-8 | EPA[2] |

| Molecular Formula | C10H20O3 | EPA[2] |

| Molecular Weight | 188.27 g/mol | EPA[2] |

| Appearance | Colorless to pale yellow liquid (at room temperature) | Inferred from related compounds |

| Melting Point | Not Available | HMDB[3] |

| Boiling Point | Not Available | HMDB[3] |

| Water Solubility | Practically insoluble | HMDB[3] |

| pKa | Not Available | |

| LogP | Not Available | HMDB[3] |

Note: The lack of experimental data for properties like melting point, boiling point, and pKa is a significant data gap. Researchers should consider experimental determination of these values as a primary step.

Spectroscopic Data

Experimental spectroscopic data for 6-hydroxydecanoic acid is not currently available in public databases. Predicted spectral data can be generated using cheminformatics tools.

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Data |

| ¹H-NMR | Predictions can be generated using software like ChemDraw or online predictors. Key signals would be expected for the hydroxyl proton, the methine proton at the C6 position, the alpha-protons to the carboxyl group, and the methylene protons along the carbon chain. |

| ¹³C-NMR | Predictions would show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group (C6), and the other eight carbons in the aliphatic chain. |

| Mass Spectrometry | The nominal mass is 188 amu. Expected fragmentation patterns would involve loss of water from the molecular ion and cleavage adjacent to the carbonyl and hydroxyl groups. |

| Infrared (IR) | Characteristic peaks would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the O-H stretch of the alcohol, and C-H stretches of the aliphatic chain. |

Synthesis

A specific, detailed experimental protocol for the synthesis of 6-hydroxydecanoic acid is not described in the reviewed literature. However, general synthetic routes for hydroxy fatty acids can be adapted. One potential, though not experimentally verified for this specific compound, pathway is the oxidation of a corresponding diol or the reduction of a keto acid.

For instance, a plausible synthetic approach could involve the Baeyer-Villiger oxidation of cyclohexanone to yield ε-caprolactone, followed by hydrolysis to 6-hydroxyhexanoic acid. A similar strategy starting from a suitably substituted cyclodecanone derivative could potentially yield 6-hydroxydecanoic acid, though this remains speculative without experimental validation.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways directly involving 6-hydroxydecanoic acid. However, other isomers of hydroxydecanoic acid and other hydroxy fatty acids have been shown to possess a range of biological activities.

-

Other Hydroxydecanoic Acid Isomers: For example, 2-hydroxydecanoic acid is used as an antimicrobial agent and a precursor in chemical synthesis.[4] 10-hydroxydecanoic acid, found in royal jelly, has been reported to have various biological activities.[5][6]

-

General Role of Hydroxy Fatty Acids: Hydroxy-carboxylic acids are known to act as endogenous ligands for a family of G protein-coupled receptors (GPCRs), often referred to as hydroxy-carboxylic acid (HCA) receptors.[7][8] These receptors are involved in regulating metabolic processes.[7][8] It is plausible that 6-hydroxydecanoic acid could interact with one or more of these receptors, but this requires experimental investigation.

Given the lack of specific data, a logical workflow for investigating the biological activity of 6-hydroxydecanoic acid is proposed below.

Caption: Proposed experimental workflow for elucidating the biological function of 6-hydroxydecanoic acid.

Experimental Protocols

Detailed experimental protocols for 6-hydroxydecanoic acid are absent from the scientific literature. Researchers interested in this compound will need to develop and validate their own protocols for synthesis, purification, and biological assays. General protocols for working with fatty acids and performing the assays mentioned in the workflow above can be found in standard molecular biology and pharmacology methods manuals.

Safety and Handling

Safety data sheets (SDS) for similar hydroxy fatty acids provide general guidance on handling. 6-Hydroxyhexanoic acid, a related compound, is categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

Table 3: General Safety and Handling Precautions

| Precaution | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety goggles), and a lab coat. | Fisher Scientific[10] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area. | Fisher Scientific[10] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Fisher Scientific[10] |

| Fire Fighting | Use extinguishing media appropriate for the surrounding environment. Carbon monoxide and carbon dioxide may be produced upon combustion. | Fisher Scientific[10] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. | Fisher Scientific[10] |

Conclusion and Future Directions

6-Hydroxydecanoic acid (CAS 16899-10-8) represents a poorly characterized molecule within the class of hydroxy fatty acids. While its basic chemical identity is established, a significant lack of experimental data on its physicochemical properties, synthesis, and biological functions exists. The information available for other hydroxydecanoic acid isomers suggests that this compound could have interesting biological activities.

Future research should focus on:

-

Developing a robust and scalable synthesis for 6-hydroxydecanoic acid.

-

Thoroughly characterizing its physicochemical properties through experimental methods.

-

Investigating its biological activity , particularly its potential interaction with HCA receptors and its effects on metabolic and inflammatory pathways.

The generation of this fundamental data will be crucial for unlocking the potential of 6-hydroxydecanoic acid for applications in drug development and other scientific fields.

Caption: Conceptual diagram showing the classification and potential significance of 6-hydroxydecanoic acid.

References

- 1. 6-hydroxydecanoic acid-Molbase [molbase.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]

- 4. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 7. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermochemical Properties of 6-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 6-hydroxydecanoic acid. Due to a notable lack of experimentally determined thermochemical data for this specific isomer, this document also presents data for closely related isomers and the parent compound, n-decanoic acid, to offer a comparative context. Furthermore, this guide outlines the general experimental and computational methodologies employed for the determination of thermochemical properties of fatty acids. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of hydroxy fatty acids.

Introduction

6-hydroxydecanoic acid is a medium-chain hydroxy fatty acid characterized by a ten-carbon chain with a hydroxyl group at the sixth carbon.[1][2] As a member of the hydroxy fatty acid family, it holds potential interest in various fields, including the synthesis of surfactants, emulsifiers, biodegradable materials, and pharmaceuticals.[1] A thorough understanding of its thermochemical properties is crucial for process design, formulation development, and predicting its behavior in biological systems.

Important Note on Data Availability: As of the date of this publication, there is a significant scarcity of experimentally determined thermochemical data—such as enthalpy of formation, heat capacity, and entropy—specifically for 6-hydroxydecanoic acid in publicly accessible literature and databases. Therefore, this guide emphasizes data from closely related isomers and the parent fatty acid to provide the best available estimations and comparative data.

Physicochemical and Thermochemical Data

This section summarizes the available quantitative data for 6-hydroxydecanoic acid and related compounds. The data is presented in structured tables to facilitate comparison.

General Properties of 6-Hydroxydecanoic Acid

While specific experimental thermochemical data is lacking, some general and computed properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1][3] |

| Molecular Weight | 188.26 g/mol | [1][3] |

| Description | Colorless to pale yellow liquid at room temperature | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1][2] |

Comparative Properties of Hydroxydecanoic Acid Isomers

To provide context, the following table compares the available physical and computed properties of various isomers of hydroxydecanoic acid.

| Property | 2-Hydroxydecanoic Acid | 6-Hydroxydecanoic Acid | 10-Hydroxydecanoic Acid |

| CAS Number | 5393-81-7[4] | 16899-10-8[3] | 1679-53-4[5][6] |

| Molecular Weight | 188.2640 g/mol [4] | 188.27 g/mol [3] | 188.2640 g/mol [5][6] |

| Boiling Point | 318.9 °C at 760 mmHg[7] | Not Available | 330-331 °C at 760 mmHg (est.)[8] |

| Density | 1.011 g/cm³[7] | Not Available | Not Available |

| Flash Point | 160.9 °C[7] | Not Available | 168.1 °C (est.)[8] |

| Computed XLogP3 | 3.1[9] | Not Available | 2.5[10] |

Thermochemical Data of n-Decanoic Acid and 10-Hydroxydecanoic Acid

The NIST WebBook provides experimental thermochemical data for n-decanoic acid (the parent molecule) and some data for 10-hydroxydecanoic acid. These values serve as the most relevant available approximations for the thermochemical properties of 6-hydroxydecanoic acid.

| Property | n-Decanoic Acid | 10-Hydroxydecanoic Acid |

| Standard Enthalpy of Formation (Liquid, ΔfH°liquid) | -713.7 ± 0.9 kJ/mol[11] | Not Available |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -624.2 ± 5.1 kJ/mol (Computed)[11] | Not Available |

| Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) | -6135.8 ± 0.8 kJ/mol[11] | Not Available |

| Enthalpy of Reaction (ΔrH°) | Not Applicable | 12.1 ± 0.67 kJ/mol (for lactonization)[12] |

| Constant Pressure Heat Capacity (Solid, Cp,solid) | 352.3 J/mol·K @ 304.7 K[11] | Not Available |

Experimental and Computational Protocols

Detailed experimental protocols for determining the thermochemical properties of 6-hydroxydecanoic acid are not available due to the lack of published research. However, this section outlines the general methodologies that are widely used for fatty acids and other organic compounds.

Experimental Determination of Thermochemical Properties

3.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined experimentally from its enthalpy of combustion (ΔcH°).[13]

-

Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

-

Procedure Outline:

-

A pellet of the sample is placed in the bomb, which is then sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[14][15]

-

3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[16]

-

Principle: The instrument measures the difference in heat flow between the sample and a reference material as a function of temperature.

-

Procedure for Heat Capacity:

-

A baseline is established with empty sample and reference pans.

-

A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

-

The sample is run.

-

The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, standard, and baseline at a given temperature.[17]

-

-

Procedure for Enthalpy of Fusion:

-

The sample is heated through its melting transition.

-

The instrument records an endothermic peak.

-

The area of this peak is integrated to determine the enthalpy of fusion (ΔfusH).[16]

-

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides valuable tools for estimating thermochemical properties.

-

Ab Initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the total electronic energy, zero-point vibrational energy, and thermal corrections for a molecule.[18] The enthalpy of formation can then be derived using atomization or isodesmic reaction schemes.[19]

-

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate the chemical structure of molecules with their physical and thermochemical properties.[20] These models can predict properties like boiling points and melting points for new or uncharacterized fatty acids based on data from known compounds.[20]

Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental and computational determination of thermochemical properties.

Biological Context and Signaling Pathways

A comprehensive search of scientific literature and databases did not reveal any specific signaling pathways or well-defined biological roles directly attributed to 6-hydroxydecanoic acid. Hydroxy fatty acids, as a class, are known to be involved in various biological processes, but the specific functions of the 6-hydroxy isomer of decanoic acid remain an area for future research.

Conclusion and Future Outlook

For researchers and professionals in drug development, the provided data on related compounds can serve as a preliminary basis for estimation and modeling. However, it is strongly recommended that experimental studies be conducted to determine the precise thermochemical properties of 6-hydroxydecanoic acid to enable more accurate process design, formulation, and biological activity studies. The workflows and methodologies described herein provide a clear roadmap for such future investigations.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Decanoic acid, 2-hydroxy- [webbook.nist.gov]

- 5. 10-Hydroxydecanoic acid [webbook.nist.gov]

- 6. 10-Hydroxydecanoic acid [webbook.nist.gov]

- 7. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]

- 8. 10-hydroxydecanoic acid, 1679-53-4 [thegoodscentscompany.com]

- 9. 2-Hydroxydecanoic Acid | C10H20O3 | CID 21488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. n-Decanoic acid [webbook.nist.gov]

- 12. 10-Hydroxydecanoic acid [webbook.nist.gov]

- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jpyro.co.uk [jpyro.co.uk]

- 15. thermodynamics - How do scientist obtain the value of enthalpy of formation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 19. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. isarpublisher.com [isarpublisher.com]

Potential Toxicological Profile of 6-Hydroxydecanoic Acid: An In-depth Technical Guide

Introduction

6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid.[1] Its chemical structure consists of a ten-carbon chain with a hydroxyl group at the sixth position and a carboxylic acid group at one end. While its isomers and related fatty acids have been studied for various biological activities, the toxicological profile of 6-hydroxydecanoic acid remains largely uninvestigated. This document aims to provide a comprehensive overview of the potential toxicological hazards of 6-hydroxydecanoic acid by summarizing the available data on closely related molecules. This information can serve as a foundational resource for researchers and scientists in designing future safety and toxicology studies.

Physicochemical Information

| Property | Value | Source |

| IUPAC Name | 6-Hydroxydecanoic acid | [2] |

| CAS Number | 16899-10-8 | [2] |

| Molecular Formula | C10H20O3 | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

Potential Toxicological Profile (Inferred from Related Compounds)

The toxicological profile of 6-hydroxydecanoic acid is inferred from the available Safety Data Sheets (SDS) and limited literature on its isomers and parent compound.

Acute Toxicity

There is no specific data available for the acute toxicity (e.g., LD50) of 6-hydroxydecanoic acid. For the related compound, decanoic acid , the oral LD50 in rats is reported to be > 2,000 mg/kg, and the dermal LD50 in rats is also > 2,000 mg/kg, suggesting low acute toxicity via these routes.

Irritation and Sensitization

Based on data from related compounds, 6-hydroxydecanoic acid may pose a risk of irritation to the skin and eyes.

-

Skin Irritation: The SDS for 2-hydroxydecanoic acid indicates that it causes skin irritation. Similarly, decanoic acid is also classified as a skin irritant.

-

Eye Irritation: 2-hydroxydecanoic acid is reported to cause serious eye irritation. Decanoic acid also causes eye irritation.

-

Respiratory Irritation: The SDS for 2-hydroxydecanoic acid suggests it may cause respiratory irritation.

-

Sensitization: No information is available regarding the skin sensitization potential of 6-hydroxydecanoic acid or its close isomers.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data regarding the genotoxic, carcinogenic, and reproductive effects of 6-hydroxydecanoic acid and its closely related isomers. The available SDS for 10-hydroxydecanoic acid and 2-hydroxydecanoic acid do not list any information on these endpoints.[3] No ingredient of decanoic acid is identified as a carcinogen by IARC, NTP, or OSHA.

Summary of GHS Hazard Statements for Related Compounds

The following table summarizes the available Globally Harmonized System (GHS) hazard statements for compounds structurally related to 6-hydroxydecanoic acid. This provides a comparative overview of their known potential hazards.

| Compound | GHS Hazard Statements | Source |

| 2-Hydroxydecanoic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| 10-Hydroxydecanoic Acid | H315: Causes skin irritation (reported in 17.9% of notifications).H319: Causes serious eye irritation (reported in 17.9% of notifications).H335: May cause respiratory irritation (reported in 14.3% of notifications).Note: This chemical does not meet GHS hazard criteria for 82.1% of all reports. | [4] |

| Decanoic Acid | H315: Causes skin irritation.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | |

| 6-Hydroxyhexanoic Acid | H228: Flammable solid.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

Biological Activity of Related Compounds (for Contextual Understanding)

While not direct toxicological data, the known biological activities of related compounds can provide some insight into their potential interactions with biological systems. It is crucial to note that these activities do not necessarily predict the toxicological profile of 6-hydroxydecanoic acid.

-

10-Hydroxydecanoic Acid: This is a major component of royal jelly and has been investigated for various pharmacological effects, including anti-inflammatory, anti-tumor, and antioxidant properties.[6][7] It has also been studied for its potential to mitigate lead-induced testicular toxicity in rats by reducing oxidative stress and inflammation.[8]

-

Decanoic Acid: This medium-chain fatty acid has been shown to exert anti-tumor effects in hepatocellular carcinoma models by targeting the c-Met signaling pathway, leading to apoptosis.[9] However, decanoic acid can also be cytotoxic, which is a challenge in some biotechnological production processes.[10]

Data Gaps and Recommendations

The current assessment reveals significant data gaps in the toxicological profile of 6-hydroxydecanoic acid. To establish a comprehensive safety profile, the following studies are recommended:

-

Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.

-

Irritation and Sensitization: Standard in vitro or in vivo tests for skin and eye irritation and skin sensitization potential.

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test).

-

Repeated Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) oral toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility and embryonic development.

-

Carcinogenicity: Long-term carcinogenicity bioassays if there are concerns from genotoxicity data or structural alerts.

Visualization of Inferred Hazard Profile

Due to the absence of specific experimental data on the mechanisms of toxicity or signaling pathways for 6-hydroxydecanoic acid, it is not possible to generate the requested detailed diagrams for signaling pathways or experimental workflows. However, a simplified logical relationship diagram can be created to illustrate the inferred hazard profile based on the available information for related compounds.

References

- 1. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. fishersci.com [fishersci.com]

- 4. 10-Hydroxydecanoic Acid | C10H20O3 | CID 74300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 7. 10-Hydroxy Decanoic Acid-Based Vesicles as a Novel Topical Delivery System: Would It Be a Better Platform Than Conventional Oleic Acid Ufasomes for Skin Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 10-Hydroxy Decanoic Acid and Zinc Oxide Nanoparticles Retrieve Nrf2/HO-1 and Caspase-3/Bax/Bcl-2 Signaling in Lead-Induced Testicular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling 6-Hydroxydecanoic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical research and discovery of 6-hydroxydecanoic acid, a medium-chain hydroxy fatty acid. While its more extensively studied isomers have garnered significant attention, the journey of 6-hydroxydecanoic acid from its initial identification to its current standing in scientific research is a compelling narrative of evolving analytical techniques and synthetic methodologies. This document provides a comprehensive overview of its discovery, physicochemical properties, and the experimental protocols that have been pivotal in its characterization.

A Glimpse into the Past: The Discovery of 6-Hydroxydecanoic Acid

The history of fatty acid research is rich, with foundational discoveries dating back to the 19th century.[1] However, the specific timeline for the discovery of 6-hydroxydecanoic acid is not as clearly documented as that of some of its isomers. Early research on hydroxy fatty acids was often hampered by the limitations of analytical techniques, making the precise identification of positional isomers a significant challenge.

The unequivocal identification of 6-hydroxydecanoic acid is tied to the advancement of analytical chemistry, particularly the advent of spectroscopic and chromatographic methods. While the exact first report of its isolation or synthesis remains elusive in readily available literature, its characterization would have relied on the foundational methods of fatty acid analysis developed throughout the 20th century. These early methods included fractional distillation, crystallization, and various forms of titration to determine molecular weight and the presence of functional groups.[2] The determination of the hydroxyl group's position at the C-6 carbon would have necessitated more advanced techniques that emerged later, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The CAS Registry Number 16899-10-8 was assigned to 6-hydroxydecanoic acid, formally cataloging it as a distinct chemical entity.[3]

Physicochemical Properties

Quantitative data for 6-hydroxydecanoic acid is not as extensively reported as for other fatty acids. However, based on its structure and data from its isomers and homologous series, we can compile the following information.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀O₃ | [4] |

| Molecular Weight | 188.27 g/mol | [3] |

| CAS Number | 16899-10-8 | [3] |

| Appearance | Colorless to pale yellow liquid (at room temperature) | [4] |

| Solubility | Limited solubility in water, soluble in organic solvents | [4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Note: The lack of specific experimental data for some properties of 6-hydroxydecanoic acid highlights an area for further research.

For comparison, the reported boiling point of 2-hydroxydecanoic acid is 318.9 °C at 760 mmHg.[5]

Experimental Protocols: A Historical Perspective

The characterization of 6-hydroxydecanoic acid would have involved a combination of classical and modern analytical techniques. Below are detailed methodologies representative of the key experiments that would have been employed for its isolation, synthesis, and structural elucidation.

Hypothetical Isolation from a Natural Source

While no definitive natural source has been prominently cited for the initial isolation of 6-hydroxydecanoic acid, hydroxy fatty acids are known constituents of various plant and microbial lipids. A general protocol for its isolation from a lipid-rich natural source would have involved the following steps:

Experimental Workflow: Isolation from a Natural Source

Caption: Workflow for the isolation and characterization of 6-hydroxydecanoic acid.

Methodology:

-

Extraction: The dried and ground natural source material would be subjected to exhaustive extraction with a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus to obtain the crude lipid extract.

-

Saponification: The crude lipid extract would be refluxed with an excess of alcoholic potassium hydroxide (e.g., 2M KOH in 95% ethanol) for several hours to hydrolyze the ester linkages and form potassium salts of the fatty acids (soaps).

-

Isolation of Free Fatty Acids: After saponification, the alcohol would be removed by distillation. The remaining aqueous solution would be diluted with water and acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, yielding the free fatty acids. The free fatty acids would then be extracted into an organic solvent like diethyl ether.

-

Fractionation: The mixture of free fatty acids would be fractionated to separate the hydroxy fatty acids from the non-hydroxylated ones. Historically, this could have been achieved by fractional crystallization at low temperatures or by column chromatography on silica gel.

-

Derivatization: For analysis by gas chromatography (GC), the carboxyl group of the fatty acids would be derivatized, typically to their methyl esters, by reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃). The hydroxyl group could also be derivatized (e.g., as a trimethylsilyl ether) to improve its volatility and chromatographic behavior.

-

Structural Elucidation: The derivatized hydroxy fatty acid fraction would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, which would help in locating the position of the hydroxyl group. Further confirmation of the structure would be obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

A Plausible Early Synthetic Route

An early synthetic route to 6-hydroxydecanoic acid could have involved the Reformatsky reaction or Grignard addition to a suitable keto ester, followed by hydrolysis.

References

- 1. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Cas 37639-46-6,2-HYDROXYDECANOIC ACID | lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 6-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of 6-hydroxydecanoic acid, a valuable intermediate in the synthesis of various bioactive molecules and polymers. The protocols outlined below are based on established chemical transformations and purification techniques, adapted for this specific medium-chain hydroxy fatty acid.

Introduction

6-Hydroxydecanoic acid is a C10 fatty acid with a hydroxyl group at the C-6 position. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the preparation of polyesters, lubricants, and as a precursor for more complex pharmaceutical compounds. Its synthesis and purification require careful control of reaction conditions and appropriate chromatographic or crystallization techniques to achieve high purity. These notes provide detailed methodologies for several synthetic routes and purification strategies.

Synthesis of 6-Hydroxydecanoic Acid

Several synthetic strategies can be employed to produce 6-hydroxydecanoic acid. Below are protocols for three distinct approaches: Baeyer-Villiger oxidation, Grignard reaction, and a biocatalytic method.

Method 1: Synthesis via Baeyer-Villiger Oxidation of Cyclohexyl Butyl Ketone

This method involves the oxidation of a readily available ketone to form an ester, which is then hydrolyzed to yield the desired hydroxy acid. The Baeyer-Villiger oxidation is known for its predictable regioselectivity.[1]

Experimental Protocol:

-

Oxidation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl butyl ketone (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in DCM to the cooled ketone solution over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

-

Hydrolysis:

-

Dissolve the crude ester in a 1:1 mixture of methanol and 2 M aqueous sodium hydroxide.

-

Reflux the mixture for 4 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with 6 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 6-hydroxydecanoic acid.

-

Table 1: Quantitative Data for Baeyer-Villiger Oxidation Route

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Oxidation | Cyclohexyl butyl ketone | m-CPBA | DCM | 0 to RT | 12-16 | 85-95 |

| Hydrolysis | Intermediate Ester | NaOH, HCl | Methanol/Water | Reflux | 4 | 90-98 |

Synthesis Workflow: Baeyer-Villiger Oxidation

References

Application Notes and Protocols for the Quantification of 6-Hydroxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-hydroxydecanoic acid in various biological matrices. The protocols described herein leverage common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering high sensitivity and selectivity.

Introduction

6-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid.[1] Accurate and precise quantification of this molecule is essential for various research and development applications, including metabolic studies and drug development. Due to its chemical properties, derivatization is often required to improve its volatility and ionization efficiency for chromatographic analysis.[2][3][4]

Analytical Techniques

The two primary recommended techniques for the quantification of 6-hydroxydecanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 6-hydroxydecanoic acid, a derivatization step is necessary to increase volatility and thermal stability.[2] Common derivatization methods include silylation, acylation, and alkylation.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can often be used to analyze compounds without derivatization, which simplifies sample preparation.[6][7] However, derivatization can be employed to enhance ionization efficiency and improve detection limits.[8][9]

Sample Preparation from Biological Matrices

Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[10][11] The choice of method depends on the biological matrix (e.g., plasma, urine, tissue).

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol describes the extraction of 6-hydroxydecanoic acid from plasma using a reversed-phase SPE cartridge.

Materials:

-

Plasma sample

-

Internal Standard (e.g., deuterated 6-hydroxydecanoic acid)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Reversed-phase SPE cartridges (e.g., C18)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Acidify the sample with 10 µL of formic acid.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the 6-hydroxydecanoic acid and internal standard with 1 mL of methanol.

-